(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride
Overview
Description
(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with significant applications in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinoethyl carbamoyl group. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
Mechanism of Action
Boronic Acids
Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). These compounds have been extensively studied for their potential use in various fields such as organic chemistry, materials science, and medicinal chemistry. They are known to form stable covalent bonds with proteins, sugars, and other biological targets, which makes them useful in drug design .
Morpholino Compounds
The morpholino group is a common feature in many bioactive molecules and drugs. Morpholinos are known to improve the lipophilicity and cell permeability of compounds, which can enhance their bioavailability .
Carbamoyl Compounds
Carbamoyl groups (NHCO-) are found in a variety of biologically active compounds. They can participate in hydrogen bonding, which can influence the compound’s interaction with its biological targets .
Phenyl Group
The phenyl group is a common structural component in many drugs and bioactive compounds. It is often involved in π-π stacking interactions with aromatic amino acids in proteins, which can influence the compound’s binding to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride typically involves multiple steps:
Formation of the Phenylboronic Acid Intermediate: The initial step often involves the formation of a phenylboronic acid intermediate through the reaction of phenylboronic acid with appropriate reagents under controlled conditions.
Introduction of the Carbamoyl Group: The phenylboronic acid intermediate is then reacted with a carbamoylating agent, such as isocyanates or carbamoyl chlorides, to introduce the carbamoyl group.
Attachment of the Morpholinoethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction reactions can convert the carbamoyl group to amines or other reduced forms.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines or reduced carbamoyl derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, this compound is used as a probe for studying enzyme activities, particularly those involving boron-containing compounds. It can also be used in the development of boron-based drugs and therapeutic agents.
Medicine
In medicine, this compound is explored for its potential in drug development, particularly in the design of protease inhibitors and other enzyme inhibitors. Its unique structure allows for specific interactions with biological targets.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its boronic acid group facilitates the formation of boron-containing polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the carbamoyl and morpholinoethyl groups, making it less specific in its interactions.
(4-(Carbamoyl)phenyl)boronic Acid: Similar structure but lacks the morpholinoethyl group, affecting its binding properties.
(3-(Aminomethyl)phenyl)boronic Acid: Contains an aminomethyl group instead of the carbamoyl group, altering its reactivity and applications.
Uniqueness
(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride is unique due to its combination of a boronic acid group with a morpholinoethyl carbamoyl substituent. This structure provides enhanced solubility, stability, and specificity in its interactions, making it a versatile compound in various fields of research and industry.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4.ClH/c17-13(11-2-1-3-12(10-11)14(18)19)15-4-5-16-6-8-20-9-7-16;/h1-3,10,18-19H,4-9H2,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUJRGQOXYFCFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCOCC2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657198 | |
Record name | (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-89-8 | |
Record name | Boronic acid, B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957060-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(2-Morpholin-4-ylethyl)carbamoyl]benzeneboronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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